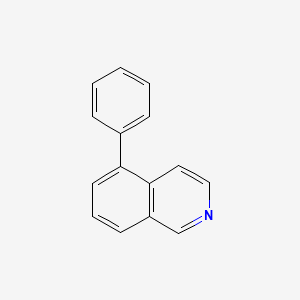

5-Phenylisoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C15H11N |

|---|---|

Poids moléculaire |

205.25 g/mol |

Nom IUPAC |

5-phenylisoquinoline |

InChI |

InChI=1S/C15H11N/c1-2-5-12(6-3-1)14-8-4-7-13-11-16-10-9-15(13)14/h1-11H |

Clé InChI |

GYJGJXYPSARKLW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=CC3=C2C=CN=C3 |

Origine du produit |

United States |

Sophisticated Synthetic Methodologies for 5 Phenylisoquinoline and Analogs

Classical and Evolving Cyclization Strategies

Classical cyclization reactions have long been foundational in isoquinoline (B145761) synthesis, providing robust pathways for the formation of the heterocyclic core.

Intramolecular cyclization reactions are pivotal for establishing the isoquinoline ring system. Several named reactions fall under this category, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction : This reaction is a widely used method for synthesizing 3,4-dihydroisoquinoline (B110456) derivatives, which can then be aromatized to isoquinolines nrochemistry.com. It involves the cyclization of β-arylethylamides or β-arylethylcarbamates using dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) under refluxing acidic conditions nrochemistry.comorganic-chemistry.org. The reaction is particularly effective when electron-donating groups are present on the benzene (B151609) ring nrochemistry.com. For the synthesis of 5-phenylisoquinoline, this approach would typically involve preparing a phenylethylamide where the phenyl group is already positioned to become the C5 substituent of the isoquinoline ring upon cyclization. For instance, a synthetic strategy might involve forming a biphenyl (B1667301) unit first, then converting it into a 2-[3,4-dimethoxyphenyl]ethylamide, followed by Bischler-Napieralski cyclization and reductive amination to yield a phenylisoquinoline uow.edu.au.

Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically catalyzed by a protic or Lewis acid thermofisher.comwikipedia.org. It is a direct and efficient method for constructing tetrahydroisoquinolines, which can then be dehydrogenated to yield isoquinolines depaul.edumdpi.com. While less nucleophilic aromatic rings, such as a phenyl group, may lead to poorer yields or require harsher conditions, the reaction's versatility allows for the synthesis of various substituted tetrahydroisoquinolines wikipedia.org. For this compound, a β-phenylethylamine derivative appropriately substituted to facilitate cyclization at the desired position would be employed.

Pomeranz-Fritsch Reaction : This method achieves isoquinoline synthesis by heating a benzalaminoacetal, formed from the condensation of benzaldehyde (B42025) and 2,2-diethoxyethylamine, in concentrated sulfuric acid thermofisher.comwikipedia.org. This reaction is notable for its ability to prepare isoquinolines with substituent groups in orientations that are challenging to achieve via other methods, including substitutions at the 7- and 8-positions organicreactions.orgresearchgate.net. Although earlier attempts to synthesize 8-phenylisoquinolines via Pomeranz-Fritsch yielded negative results, recent modifications have shown promise cdnsciencepub.com. The yields can vary significantly, often being low, and the reaction can sometimes fail entirely researchgate.net.

Condensation reactions can also be employed to build the isoquinoline core where a phenyl-containing precursor is directly incorporated. This often involves combining an aromatic aldehyde or ketone with an amine derivative, leading to the formation of the isoquinoline skeleton. The challenge in synthesizing this compound via this route lies in ensuring the regioselective incorporation of the phenyl group at the C5 position during the condensation and subsequent cyclization steps.

Intramolecular Cyclization Approaches for Isoquinoline Core Formation[1],[2],[3],

Catalytic Cross-Coupling Protocols for Phenyl Group Introduction

Catalytic cross-coupling reactions have revolutionized organic synthesis, offering powerful and versatile tools for forming carbon-carbon bonds. These methods are particularly effective for introducing the phenyl group onto a pre-formed isoquinoline scaffold.

The Suzuki-Miyaura coupling reaction is a highly versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate under basic conditions tcichemicals.comlibretexts.org. This reaction is widely used for creating carbon-carbon bonds, including the synthesis of biaryl compounds tcichemicals.comlibretexts.org.

For the synthesis of this compound, a common approach involves the coupling of a 5-halo-isoquinoline (e.g., 5-bromoisoquinoline) with phenylboronic acid.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Phenylisoquinoline Derivatives

| Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | Sphos | K₂CO₃ | THF/H₂O | 65 | 40-98 | nih.gov |

| Pd/C (10 wt. % loading) | N/A | K₂CO₃ | DMF | Reflux | Varies | scielo.org.mx |

| PdCl₂(PPh₃)₂ (ligand-free, microwave-assisted) | N/A | Sodium Carbonate | 1,4-Dioxane (B91453) | Microwave | Efficient | acs.org |

Detailed Research Findings: One study describes the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones through Suzuki-Miyaura coupling using Pd(PPh₃)₂Cl₂, Sphos, and K₂CO₃ in a THF/H₂O mixed solvent, achieving yields ranging from 40% to 98% nih.gov. While this example focuses on a pyrimidinyl group at C8, the principle applies to phenyl introduction. Another report mentions ligand-free, microwave-assisted Suzuki coupling of 1-chloro-3-phenylisoquinoline (B8700255) with boronic acids using PdCl₂(PPh₃)₂ in the presence of sodium carbonate in 1,4-dioxane for the synthesis of diversified 1,3-disubstituted isoquinolines, indicating the efficiency of this method acs.org. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron compound in the presence of a base, and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst libretexts.org.

Beyond traditional palladium-catalyzed Suzuki coupling, other metal-mediated and even metal-free approaches offer alternative routes for introducing the phenyl group.

Other Metal-Mediated Couplings : While Suzuki coupling is prominent, other cross-coupling reactions such as Negishi coupling (using organozinc reagents), Stille coupling (using organotin reagents), or Buchwald-Hartwig amination (for C-N bond formation, but principles of metal catalysis are relevant) could theoretically be adapted if suitable 5-substituted isoquinoline precursors and phenyl metal reagents are available. Rhodium-catalyzed C-H activation has also emerged as a powerful tool for functionalizing N-heterocycles, including isoquinolines, which could potentially be leveraged for regioselective phenyl introduction hbni.ac.in.

Metal-Free Coupling Techniques : The development of metal-free alternatives is an active area of research due to concerns about metal contamination and cost. While less common for direct C-C bond formation to introduce a bulky aryl group like phenyl at a specific position like C5 of isoquinoline, some metal-free strategies involve radical reactions or electrophilic aromatic substitution under specific conditions. However, detailed findings specifically for the metal-free introduction of a phenyl group at the C5 position of isoquinoline are less prevalent in general literature compared to metal-catalyzed methods.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation[5],[6],

Regioselective Functionalization and Derivatization

Regioselective functionalization is crucial for synthesizing specific this compound derivatives. This involves controlling where additional functional groups are introduced onto the this compound scaffold.

One strategy involves the use of 4-halogenated isoquinolines as versatile synthetic handles for further derivatization via functionalization of the C-X bond acs.org. For example, 4-bromo-5-phenylisoquinoline has been synthesized, providing a site for further modification acs.org. The regioselectivity in isoquinoline synthesis is often influenced by substituents on the aromatic ring of the starting amine, with the less hindered ortho position typically predominating for cyclization researchgate.net.

Furthermore, synthetic derivatization of the isoquinoline at the 4-position is possible through the functionalization of metalated intermediates prior to quenching google.com. This allows for a diverse set of substituted isoquinolines. The phenyl group itself can also be a site for further derivatization, for instance, through electrophilic aromatic substitution on the phenyl ring, provided the isoquinoline core's reactivity is considered.

Site-Specific Modification of the Isoquinoline and Phenyl Rings

Site-specific modification of the isoquinoline and phenyl rings in this compound and its derivatives is crucial for tailoring their chemical and biological properties. Traditional synthetic methods often require ortho-difunctionalized benzene starting materials for the construction of the heterocyclic ring system. However, more general and efficient approaches involve the annulation of mono-functionalized arenes through methods like rearrangement or Friedel-Crafts reactions. mdpi.com

Recent advancements in transition-metal-catalyzed C–H functionalization/annulation offer a sustainable and efficient strategy for constructing a range of valuable heterocyclic products. mdpi.com Palladium, rhodium, and ruthenium are frequently employed transition-metal catalysts in these processes, with applications of first-row transition metals like cobalt and copper also reported. mdpi.com These transformations involve metal-promoted activation of C–H bonds and cycloadditions of unsaturated substrates, leading to cyclic products from readily available precursors in an atom-economical manner. mdpi.com The coordination of the metal center to a heteroatom-containing functional group, such as benzamides, aryl imines, and anilides, directs and facilitates the selective cleavage of the Csp2-H bond to form a metallacycle. mdpi.com

For instance, regioselective C–H activation has been explored for quinoline (B57606) derivatives, which can be extended to isoquinolines. nih.gov This allows for the introduction of structural diversity, including on the phenyl ring, through compatible conditions with aryl sulfonyl azides. nih.gov Direct molecular editing of isoquinoline C–H bonds through consecutive selective C–H functionalization can provide access to diverse analogs valuable in pharmaceuticals. rsc.org While ortho- and para-alkylations have been successfully achieved, meta-C–H alkylation has historically been a challenge due to its inertness. rsc.org However, new approaches involving phosphite-mediated photochemical nih.govresearchgate.net N to C rearrangement can lead to meta-C–H (C4) alkylation of isoquinoline. rsc.org

The following table summarizes some examples of site-specific functionalization strategies:

| Functionalization Type | Catalyst/Reagent System | Substrate Example | Outcome/Selectivity | Reference |

| C–H Activation/Annulation | Palladium catalyst, 2,3-allenoic acid esters | N-methoxybenzamides | Formation of 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com | mdpi.com |

| Meta-C–H Alkylation | Phosphite-mediated photochemical rearrangement | N-alkyl isoquinoline | Selective C4-alkylation of the isoquinoline ring. rsc.org | rsc.org |

| C2 Heteroarylation | Pd(OAc)2, Ag2CO3, pyridine, TBAB | Quinoline N-oxide, N-benzylindole | Selective C2 heteroarylation of quinoline N-oxide with C3 functionalization of indole. nih.gov | nih.gov |

Visible-Light-Induced and Organophotoredox Acylation Methods

Visible-light-induced and organophotoredox acylation methods have emerged as mild and sustainable approaches for C–H functionalization, offering an alternative to traditional methods that often require UV irradiation, radical initiators, or high temperatures. nih.govthieme-connect.de These methods facilitate the formation of reactive acyl radical species. nih.gov

A novel synthetic method utilizes visible light to promote acridinium-catalyzed acylation of substituted isoquinolines via aldehydes in an air atmosphere at room temperature. researchgate.netthieme-connect.de This organophotoredox-catalyzed, transition-metal-free process enables C–C bond formation to synthesize desired products with excellent yields and tolerates a broad range of functional groups. researchgate.netthieme-connect.de Acridinium (B8443388) salts are potent organic photocatalysts known for their exceptional photophysical properties, including resilient reduction potential in the excited state, stability, and pH independence. thieme-connect.de

The mechanism often involves hydrogen atom transfer (HAT) or single-electron transfer (SET) processes. thieme-connect.de For instance, under green-light stimulation, the organophotoredox acridinium catalyst interacts with isoquinoline to produce a radical intermediate, which then combines with an aldehyde via HAT in the presence of oxygen. thieme-connect.de

While harnessing acyl radicals for aryl C–H functionalization is still developing, these photoredox catalytic systems represent a significant advancement, providing an eco-friendly and inexpensive route to acylated heteroarenes. nih.govthieme-connect.de

Stereoselective Synthesis of Chiral Phenylisoquinoline Entities

The stereoselective synthesis of chiral phenylisoquinoline entities is critical, as often only one enantiomer of a drug or biologically active compound exhibits the desired properties. libretexts.org Chiral catalysts are central to asymmetric synthesis, enabling the selective production of a single enantiomer or stereoisomer from achiral starting materials. indagoochem.comchiralpedia.com

Asymmetric Approaches to Optically Active Phenylisoquinolines

Asymmetric approaches to optically active phenylisoquinolines typically involve the use of chiral catalysts, which create an unsymmetrical environment to guide reactions toward specific enantiomers with high selectivity. libretexts.orgindagoochem.com These catalysts can be transition metal complexes, organic molecules, or enzymes. indagoochem.comchiralpedia.com

For instance, the enantioselective hydrogenation of N-heteroaromatic compounds, including isoquinolines, is an efficient strategy to access chirally enriched cyclic heterocycles. rsc.org While the synthesis of 4-substituted tetrahydroisoquinolines (THIQs) through enantioselective hydrogenation remains less developed, methods have emerged for 1- and 3-substituted counterparts. rsc.org An iridium-bisphosphine catalyst has been used for the enantio- and diastereoselective hydrogenation of isoquinoline derivatives. rsc.org Specifically, 1-phenylisoquinoline (B189431) has been successfully hydrogenated on a gram scale using an iridium catalyst, achieving a 94% yield and 94% enantiomeric excess (ee). rsc.org

Another approach involves enantioselective conjugate addition reactions, followed by subsequent transformations to generate chiral phenylisoquinoline entities. chemrxiv.org For example, the enantioselective total syntheses of 5-phenylmorphans and cis-octahydroisoquinolines exploit an enantioselective conjugate addition, followed by conversion of an ester to a common amine intermediate. chemrxiv.org

The following table highlights examples of asymmetric synthesis of phenylisoquinolines:

| Approach Type | Catalyst/Reagent System | Substrate Example | Outcome/Selectivity | Reference |

| Hydrogenation | [Ir(COD)Cl]2/L6/H2/TCCA | 1-phenylisoquinoline | 94% yield, 94% ee for hydrogenation of carbocycle. rsc.org | rsc.org |

| Conjugate Addition | Not specified (enantioselective) | Precursors to 5-phenylmorphans and cis-octahydroisoquinolines | Enantioselective generation of chiral scaffolds. chemrxiv.org | chemrxiv.org |

Diastereoselective Control in Phenylisoquinoline Synthesis

Diastereoselective control in phenylisoquinoline synthesis aims to selectively form one diastereomer over others. This is particularly relevant for compounds with multiple stereocenters. Diastereoselective allylation of 3,4-dihydro-4-phenylisoquinoline has been investigated to prepare specific stereoisomers. oup.comoup.com

Researchers have found complementary methods for preparing trans- and cis-1-allyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline through diastereoselective allylation of 3,4-dihydro-4-phenylisoquinoline. oup.comoup.com For instance, reactions using allyltin (B8295985) or allylsilane in the presence of alkyl chloroformate and a catalytic amount of trimethylsilyl (B98337) triflate yielded trans-1-allyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline with moderate diastereoselectivity. oup.comoup.com In contrast, cis-1-allyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline was predominantly obtained when using reagents such as allyllithium, triallylborane, allylzinc bromide, and diallylzinc. oup.comoup.com This ability to control the diastereoselectivity is crucial for synthesizing complex structures, as demonstrated by the transformation of cis-1-allyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline into (6S,10bR)-hexahydro-6-phenylpyrrolo[2,1-a]isoquinoline, a potential antidepressant agent. oup.comoup.com

The following table illustrates the diastereoselective outcomes based on different allylating reagents:

| Allylating Reagent(s) | Diastereomer Obtained | Diastereoselectivity | Reference |

| Allyltin or Allylsilane + Alkyl Chloroformate + TMSOTf | trans-1-allyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | Moderate | oup.comoup.com |

| Allyllithium, Triallylborane, Allylzinc Bromide, Diallylzinc | cis-1-allyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | Predominant | oup.comoup.com |

Comprehensive Spectroscopic Characterization Methodologies in Phenylisoquinoline Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). Modern NMR spectrometers, operating at various field strengths (e.g., 300 MHz, 400 MHz, 500 MHz, 600 MHz), provide highly resolved spectra that are crucial for detailed structural elucidation. Common deuterated solvents like CDCl₃, CD₂Cl₂, and DMSO-d₆ are typically employed, with tetramethylsilane (B1202638) (TMS) serving as an internal standard for chemical shift referencing acs.orgrsc.orgacs.orgmdpi.com.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number, chemical environment, and connectivity of hydrogen atoms within the molecule. For 5-Phenylisoquinoline, characteristic signals are observed for the aromatic protons of both the isoquinoline (B145761) and phenyl rings. The chemical shifts and coupling patterns are highly indicative of their positions and neighboring protons. For instance, in 4-Bromo-5-phenylisoquinoline, a derivative, ¹H NMR (600 MHz, CDCl₃) shows distinct aromatic proton signals, including a singlet at δ 9.19 ppm, another singlet at δ 8.50 ppm, and various multiplet and doublet of doublets signals in the range of 7.30-8.05 ppm, reflecting the complex aromatic environment acs.org.

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Example for 4-Bromo-5-phenylisoquinoline) | Reference |

| 9.19 | s | - | Isoquinoline H-1 | acs.org |

| 8.50 | s | - | Isoquinoline H-3 | acs.org |

| 8.05–8.02 | m | - | Aromatic H | acs.org |

| 7.68 | t | 7.5 | Aromatic H | acs.org |

| 7.64 | dd | 7.2, 1.2 | Aromatic H | acs.org |

| 7.43–7.39 | m | - | Aromatic H | acs.org |

| 7.34–7.30 | m | - | Aromatic H | acs.org |

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides insights into the carbon skeleton, distinguishing between different carbon environments (e.g., aromatic, quaternary, methine). For this compound, the ¹³C NMR spectrum would display signals corresponding to the carbons of the isoquinoline and phenyl rings. For 4-Bromo-5-phenylisoquinoline, ¹³C{¹H} NMR (150 MHz, CDCl₃) data includes characteristic peaks at δ 152.0, 144.7, 141.5, 138.80, 134.7, 131.1, 130.5, 129.8, 128.1, 127.5, 127.4, and 127.0 ppm, indicative of various aromatic and quaternary carbons acs.org.

Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Derivative

| Chemical Shift (δ, ppm) | Assignment (Example for 4-Bromo-5-phenylisoquinoline) | Reference |

| 152.0 | Quaternary/Aromatic C | acs.org |

| 144.7 | Quaternary/Aromatic C | acs.org |

| 141.5 | Quaternary/Aromatic C | acs.org |

| 138.80 | Quaternary/Aromatic C | acs.org |

| 134.7 | Aromatic CH | acs.org |

| 131.1 | Aromatic CH | acs.org |

| 130.5 | Aromatic CH | acs.org |

| 129.8 | Aromatic CH | acs.org |

| 128.1 | Aromatic CH | acs.org |

| 127.5 | Aromatic CH | acs.org |

| 127.4 | Aromatic CH | acs.org |

| 127.0 | Aromatic CH | acs.org |

Multi-Dimensional NMR for Connectivity: Beyond one-dimensional spectra, multi-dimensional NMR techniques are crucial for unambiguous structural assignments, especially for complex phenylisoquinoline derivatives. These include:

Correlation Spectroscopy (COSY): Identifies protons that are scalar-coupled to each other, revealing vicinal and geminal proton connectivities nptel.ac.in.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbons to which they are directly attached, providing direct C-H connectivity information nptel.ac.in.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, which is vital for identifying quaternary carbons and establishing long-range connectivities across the molecular scaffold nptel.ac.in. These advanced techniques are essential for fully elucidating the intricate structures of phenylisoquinolines by establishing comprehensive connectivity maps nptel.ac.inresearchgate.net.

While this compound itself is an achiral, planar molecule in its basic form, NMR spectroscopy plays a critical role in determining the stereochemistry and conformation of its derivatives, particularly those with chiral centers or restricted rotation. For example, in studies of tetrahydroisoquinoline derivatives, NMR, including the analysis of coupling constants, is used to differentiate between cis and trans isomers and to determine their conformations researchgate.net. Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments are particularly useful for establishing spatial proximities between nuclei, which can define relative stereochemistry and conformational preferences in solution nptel.ac.innptel.ac.in. This is crucial for understanding the three-dimensional arrangement of atoms in more complex phenylisoquinoline structures.

Multi-Dimensional NMR for Structural Elucidation (¹H, ¹³C)[10],[2],[9],[6],

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the molecular identity of this compound by providing its exact mass and elemental composition. HRMS instruments, such as those utilizing Electrospray Ionization Time-of-Flight (ESI-TOF) or other high-resolution analyzers, measure the mass-to-charge ratio (m/z) with high accuracy, often to several decimal places acs.orgrsc.org. This precision allows for the unambiguous determination of the molecular formula, distinguishing between compounds with very similar nominal masses.

For 4-Bromo-5-phenylisoquinoline, HRMS (ESI-TOF) analysis confirmed the molecular identity with a calculated mass for C₁₅H₁₁BrN [M + H]⁺ of 284.0069, which closely matched the found value of 284.0068 acs.org. Similarly, other phenylisoquinoline derivatives have their molecular ions confirmed by HRMS, providing crucial evidence for their successful synthesis and purity acs.orgrsc.orgmdpi.comrsc.orgvulcanchem.com.

Table 3: Representative HRMS Data for a this compound Derivative

| Compound (Derivative) | Ion Type | Calculated m/z | Found m/z | Molecular Formula | Reference |

| 4-Bromo-5-phenylisoquinoline | [M + H]⁺ | 284.0069 | 284.0068 | C₁₅H₁₁BrN | acs.org |

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. When infrared light interacts with a molecule, specific bonds absorb energy at discrete wavelengths, leading to molecular vibrations (stretching and bending) libretexts.org. The resulting IR spectrum, typically measured in the range of 4000–400 cm⁻¹, provides a unique fingerprint of the compound mdpi.com.

For this compound, key absorption bands would include:

Aromatic C-H stretching vibrations: Typically observed above 3000 cm⁻¹ (e.g., 3058 cm⁻¹ for aromatic C-H in a related isoquinoline derivative) researchgate.net.

C=C and C=N stretching vibrations: Within the aromatic and heterocyclic rings, these typically appear in the 1650-1450 cm⁻¹ region mdpi.compg.edu.pl. The C=N stretching in isoquinolines is often found around 1600 cm⁻¹ .

C-H bending vibrations: Out-of-plane bending vibrations for aromatic rings provide information about the substitution pattern pg.edu.pl.

IR spectra can be recorded using various methods, including attenuated total reflection (ATR) or by preparing samples in potassium bromide (KBr) pellets mdpi.comnih.govirjmets.com. This technique serves as a rapid and efficient method for confirming the chemical composition and purity of newly synthesized compounds irjmets.com.

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures how molecules absorb light in the ultraviolet (190–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum azooptics.comlibretexts.org. This absorption corresponds to the excitation of outer electrons from lower energy molecular orbitals (e.g., π or n orbitals) to higher energy antibonding orbitals (e.g., π* orbitals) libretexts.orgshu.ac.ukmsu.edu.

For this compound, a molecule with extensive conjugated π-electron systems in both the isoquinoline and phenyl rings, the UV-Vis spectrum would primarily show π→π* electronic transitions libretexts.orgshu.ac.ukuomustansiriyah.edu.iq. These transitions typically result in strong absorption bands in the UV region, with characteristic absorption maxima (λmax) and molar absorptivities (ε) azooptics.comuomustansiriyah.edu.iq. The position and intensity of these peaks are influenced by the extent of conjugation and the presence of any substituents, providing insights into the electronic configuration of the molecule azooptics.comuomustansiriyah.edu.iq. UV-Vis spectroscopy is also valuable for assessing the purity of a compound and for quantitative analysis azooptics.com.

Computational and Theoretical Frameworks for Phenylisoquinoline Systems

Quantum Chemical Investigations via Density Functional Theory (DFT)

DFT is widely utilized to provide data regarding the electronic and geometric structure of molecules acs.org. It is a robust method for predicting structural parameters, orbital interactions, and vibrational frequencies acs.org.

DFT calculations are routinely employed to optimize the ground-state geometries of organic molecules, including aromatic heterocyclic systems like 5-Phenylisoquinoline acs.orgphyschemres.orgrsc.orgconicet.gov.argoogle.com. This involves determining the most stable three-dimensional arrangement of atoms by minimizing the total energy of the molecule semanticscholar.org. For flexible molecules, conformational analysis is a critical aspect, focusing on the various three-dimensional shapes a molecule can adopt and the factors influencing these shapes researchgate.netirjweb.com. Understanding these conformational preferences is essential as they can significantly impact a molecule's interactions and reactivity researchgate.net. While specific geometric parameters for isolated this compound were not detailed in the available literature, DFT methods, typically employing hybrid functionals such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-31G(d,p), 6-311G(d,p)), are capable of accurately predicting bond lengths, bond angles, and dihedral angles that define the molecule's spatial arrangement acs.orgphyschemres.orgrsc.orggoogle.com.

The electronic structure of a molecule, particularly its Frontier Molecular Orbitals (FMOs), provides fundamental insights into its chemical reactivity and stability acs.orgrsc.orguq.edu.au. The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating capability, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the electron-accepting capability acs.orgrsc.org. The energy difference between the HOMO and LUMO (HOMO-LUMO gap) is a key descriptor of a molecule's kinetic stability and chemical reactivity; a smaller gap often suggests higher reactivity and easier charge transfer acs.orgrsc.orguq.edu.au.

Molecular Electrostatic Potential (MEP) surfaces are another powerful tool derived from DFT calculations to visualize the charge distribution and predict reactive sites within a molecule rsc.orgchemrxiv.orgccspublishing.org.cnresearchgate.net. MEP maps typically depict regions of negative electrostatic potential (electron-rich areas, often associated with nucleophilic attack) in red and regions of positive potential (electron-deficient areas, associated with electrophilic attack) in blue researchgate.net. For this compound, MEP analysis would reveal the electron density distribution across the isoquinoline (B145761) and phenyl rings, highlighting potential sites for electrophilic or nucleophilic interactions. Although specific HOMO-LUMO energy values or MEP plots for isolated this compound were not found in the current search results, these analyses are standard for such aromatic systems.

Ground-State Geometries and Conformational Analysis[10],[11],

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) extends the capabilities of DFT to study the excited-state properties of molecules, including absorption and emission spectra chemrxiv.orgacs.org. It is the most widely-used electronic structure method for excited states due to its balance of computational cost and semi-quantitative accuracy scirp.org.

TD-DFT calculations enable the prediction of electronic absorption and emission spectra by calculating excitation energies and oscillator strengths physchemres.orgrsc.orgconicet.gov.argoogle.comresearchgate.net. These theoretical spectra can then be compared with experimental UV-Vis absorption and fluorescence/phosphorescence data to validate the computational models conicet.gov.argoogle.comuni.lu. For this compound, TD-DFT would predict the wavelengths at which the molecule absorbs light and, if emissive, the wavelengths at which it emits light. The nature of these transitions (e.g., π→π* transitions within the aromatic rings) can also be characterized google.com. While the provided search results predominantly discuss the absorption and emission properties of phenylisoquinoline within iridium complexes physchemres.orgconicet.gov.arresearchgate.netuni.lu, the underlying TD-DFT methodology is applicable to the isolated organic compound to predict its intrinsic photophysical characteristics.

TD-DFT is instrumental in elucidating the character of excited states, which describes the nature of the electronic transition scirp.org. For organic molecules like this compound, excited states typically involve transitions between π and π* orbitals (π→π* transitions) or n and π* orbitals (n→π* transitions), where 'n' refers to non-bonding lone pair electrons google.com. The character of these excited states dictates how the molecule interacts with light and its subsequent relaxation pathways. While "Metal-to-Ligand Charge Transfer (MLCT)" is a specific type of excited state relevant to metal complexes containing ligands like phenylisoquinoline physchemres.orgconicet.gov.aruni.lu, for the isolated this compound compound, the focus would be on intra-ligand charge transfer (ILCT) or localized excitations within the aromatic system. TD-DFT calculations can quantify the contribution of different orbitals to the excited states, providing a detailed picture of the electron redistribution upon excitation scirp.org.

Prediction of Absorption and Emission Spectra[11],

Mechanistic Insights and Reactivity Predictions from Computational Analysis

Computational analysis, particularly DFT, is a powerful tool for gaining mechanistic insights into chemical reactions and predicting molecular reactivity mdpi.comresearchgate.netuni.lu. By calculating activation barriers, transition states, and reaction pathways, computational methods can explain observed reactivity patterns and guide the design of new chemical processes mdpi.comuni.lu.

For this compound, computational analysis could predict its behavior in various reactions, such as electrophilic aromatic substitution on its rings, nucleophilic attack on the isoquinoline nitrogen, or reactions involving the phenyl group. For instance, reactivity parameters derived from FMO energies, such as chemical hardness, chemical potential, and electrophilicity index, are commonly used to assess a molecule's global reactivity acs.orguq.edu.au. Furthermore, Fukui functions can pinpoint specific reactive electrophilic and nucleophilic centers within the molecule, indicating the most probable sites for bond formation or cleavage uq.edu.au. While specific mechanistic insights or reactivity predictions for this compound were not explicitly detailed in the provided search results, the methodologies exist and are routinely applied to similar heterocyclic compounds to understand and predict their chemical transformations researchgate.netacs.org.

Computational Analysis of Coordination Behavior and Selectivity

Computational studies have extensively explored the coordination behavior of phenylisoquinoline ligands with various metal centers, revealing insights into their binding preferences and selectivity. For instance, Density Functional Theory (DFT) techniques have been applied to interpret the distinct coordination behavior of 3'-substituted phenylisoquinoline ligands with an iridium center. acs.org These studies aim to facilitate the design of novel ligands for applications such as light-emitting iridium complexes. acs.org

The coordination of phenylisoquinoline ligands can lead to different isomeric forms, and computational analysis helps determine the energetic favorability of these isomers. For example, in iridium complexes, two primary coordination sites, 2'-coordinated and 6'-coordinated, have been identified for substituted phenylisoquinoline ligands. acs.org The relative energies (Erel) between these isomers have been calculated to predict selectivity. For methyl- or trifluoromethyl-substituted phenylisoquinolines, only the 6'-coordinated isomers were experimentally obtained, which was consistent with computational predictions showing these isomers to be significantly lower in energy. acs.org In contrast, for methoxyl-substituted and fluoro-substituted ligands, both 2'-coordinated and 6'-coordinated isomers were observed, with the 6'-coordinated isomer being the major product for the methoxyl case, correlating with a smaller energy difference between the isomers. acs.org

The following table summarizes the energy differences between the 2'- and 6'-coordinated isomers for different substituents on the phenylisoquinoline ligand, as determined by DFT calculations:

Table 1: Energy Differences (ΔE) between 2'- and 6'-Coordinated Iridium Complexes with Substituted Phenylisoquinoline Ligands acs.org

| Substituent on Phenylisoquinoline (at 3' position) | ΔE (E_2'-coordinated - E_6'-coordinated) (kJ/mol) | Preferred Coordination Site |

| Methyl (CH₃) | +37.8 | 6'-coordinated |

| Trifluoromethyl (CF₃) | +38.2 | 6'-coordinated |

| Methoxyl (OCH₃) | +11.4 | Both observed, 6'-coordinated major |

| Fluoro (F) | Not explicitly quantified, both observed | Both observed |

These computational findings highlight how subtle changes in ligand substitution can significantly influence the coordination geometry and selectivity of the resulting metal complexes.

Role of Steric and Electronic Parameters in Molecular Interactions

The molecular interactions within phenylisoquinoline systems and their metal complexes are profoundly influenced by both steric and electronic parameters, which are thoroughly investigated using computational methods.

Electronic Parameters: Electronic parameters, such as atomic charges and molecular orbital compositions, are critical for understanding the electronic properties and reactivity of phenylisoquinoline systems. DFT calculations allow for the analysis of these parameters, providing insights into charge distribution and orbital interactions. For example, studies on iridium complexes with phenylisoquinoline ligands revealed that 2'-coordinated isomers exhibit a more positive charge on the iridium metal and a more negative charge on the coordination atom (C2') compared to their 6'-coordinated counterparts. acs.org

Furthermore, the introduction of different substituents on the phenylisoquinoline ligand can significantly alter the frontier molecular orbital (FMO) energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For instance, a cyano (CN) group, being an electron-withdrawing substituent, can significantly lower both the LUMO and HOMO energy levels of iridium complexes, leading to a reduced energy gap and affecting their optoelectronic properties. nih.govresearchgate.net Conversely, electron-donating alkyl groups (e.g., tert-butyl and dimethyl groups) primarily elevate the HOMO energy level. nih.gov These changes in FMO energies influence charge transfer transitions and ultimately impact the luminescence properties of the complexes. nih.govresearchgate.net Computational techniques like Natural Bond Orbital (NBO) analysis can further provide detailed insights into electron density distribution, atomic charges, and the hybridization of atoms, which are essential for understanding the electronic nature of molecular interactions. whiterose.ac.uk

Coordination Chemistry and Ligand Design with Phenylisoquinoline Scaffolds

Development of Phenylisoquinoline-Based Ligands for Catalysis

Cellular Perturbation Studies (e.g., impact on cell viability)

Cellular perturbation studies investigate how a chemical compound, such as 5-Phenylisoquinoline, affects various cellular processes, including cell growth, proliferation, metabolism, and survival. These studies are fundamental for assessing the biological impact and potential therapeutic or toxicological profiles of novel compounds. cziscience.comopenreview.net

A primary focus within cellular perturbation studies is the assessment of cell viability, which quantifies the number of living, healthy cells in a population. baseclick.eucellsignal.com Common assays used to measure cell viability and proliferation include:

Metabolic Assays (e.g., MTT, XTT): These assays measure the metabolic activity of living cells, typically by quantifying the reduction of a tetrazolium dye by mitochondrial enzymes into a colored formazan (B1609692) product. A decrease in formazan production indicates reduced cell viability or metabolic activity. cellsignal.com

ATP Content Measurement: These assays quantify the amount of adenosine (B11128) triphosphate (ATP) within cells, which is an indicator of metabolically active cells. Reduced ATP levels can signify cell stress or death. cellsignal.com

DNA Synthesis Assays (e.g., EdU, BrdU incorporation): These direct methods measure cell proliferation by detecting newly synthesized DNA. Nucleoside analogs like 5-ethynyl-2′-deoxyuridine (EdU) or 5′-bromo-2′-deoxyuridine (BrdU) are incorporated into DNA during the S-phase of the cell cycle, and their detection indicates actively dividing cells. baseclick.eu

Cell Cycle Analysis: Flow cytometry can be used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Perturbations in cell cycle progression (e.g., S or G2 blocks) can indicate a compound's antiproliferative effects. researchgate.netscispace.comnih.gov

Cellular perturbation studies involving this compound would typically involve:

Cell Culture: Exposing various cell lines (e.g., cancer cells, healthy cells) to different concentrations of this compound.

Incubation: Allowing sufficient time for the compound to interact with the cells.

Assay Execution: Performing one or more of the aforementioned assays (e.g., MTT, flow cytometry) to quantify cell viability, proliferation, or specific cellular responses.

Data Analysis: Determining parameters such as IC50 values, assessing changes in cell morphology, or analyzing cell cycle distribution to understand the compound's impact. cellsignal.comeppendorf.com

Such investigations would provide critical insights into how this compound interacts with biological systems at a cellular level, informing its potential as a therapeutic agent or a tool for biological research.

Mechanistic Investigations of 5 Phenylisoquinoline Interactions in Biological Systems

Molecular Recognition and Binding Studies with Biological Targets

The interaction of chemical compounds with specific biological targets, such as G protein-coupled receptors (GPCRs) and enzymes, is fundamental to their pharmacological profiles. Phenylisoquinoline derivatives have shown a propensity for such interactions.

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play crucial roles in mediating cellular responses to various extracellular signals. The 5-hydroxytryptamine receptor type 7 (5-HT7R) is a GPCR primarily found in the nervous system and gastrointestinal tract, involved in regulating mood, cognition, digestion, and vasoconstriction bmbreports.orgresearchgate.netmdpi.com. Functionally, the 5-HT7R is coupled to the stimulatory Gs-protein, and its activation leads to increased adenylyl cyclase (AC) activity and a subsequent rise in cyclic AMP (cAMP) levels bmbreports.orgfrontiersin.org. Additionally, this receptor can couple to the G12-protein, activating small Rho family GTPases and influencing neuronal morphology and gene transcription frontiersin.orgnih.gov.

While direct binding studies for 5-Phenylisoquinoline with 5-HT7R are not explicitly detailed in the provided search results, certain 8-phenylisoquinoline (B3279826) derivatives, a related structural class, have exhibited high binding affinity to the 5-HT7 receptor nais.net.cnjustia.com. Furthermore, other isoquinoline (B145761) derivatives have been synthesized and evaluated for their binding affinity at 5-HT7 and 5-HT1A receptors, with computational simulations used to analyze the influence of different structural features on receptor affinity and selectivity nih.gov. These findings suggest that the phenylisoquinoline scaffold possesses the structural characteristics necessary for engaging with GPCRs like the 5-HT7R.

Enzyme inhibition represents another critical mechanism through which small molecules exert biological effects. Monoamine oxidases (MAOs), specifically MAO-A and MAO-B, are flavoenzymes that catalyze the oxidative deamination of biogenic and dietary amines, including neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine (B1679862) frontiersin.orgwikipedia.org. MAO-B preferentially metabolizes phenylethylamine and benzylamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease, by increasing dopamine availability in the brain frontiersin.orgparkinsons.org.ukmdpi.com.

Investigations into isoquinoline derivatives have identified compounds capable of inhibiting MAO-B activity. For instance, 3-phenyl-4-(phenylseleno) isoquinoline (PSI), a derivative structurally related to this compound, has been reported as a selective and reversible inhibitor of cerebral MAO-B activity researchgate.netresearchgate.net. This compound demonstrated a competitive mode of inhibition, decreasing apparent Vmax and increasing apparent Km researchgate.net.

Table 1: MAO-B Inhibition by a Phenylisoquinoline Derivative

| Compound | Target Enzyme | Inhibition Type | Ki (µM) | Selectivity | Reference |

| 3-phenyl-4-(phenylseleno) isoquinoline | MAO-B | Reversible, Mixed | 7.07 | Selective | researchgate.netresearchgate.net |

This example highlights the potential for phenylisoquinoline structures to engage with and inhibit key enzymes like MAO-B, influencing neurotransmitter metabolism.

Interaction with G Protein-Coupled Receptors (e.g., 5-HT7R)

Modulation of Protein Structure and Function

Beyond direct receptor or enzyme inhibition, small molecules can modulate protein structure and function, impacting cellular processes.

The bacterial cell division protein FtsZ is a highly conserved GTPase and a bacterial homolog of eukaryotic tubulin, playing a crucial role in bacterial cytokinesis mdpi.comresearchgate.netcam.ac.uk. FtsZ polymerizes to form the Z-ring, a dynamic structure essential for septum formation and cell division, making it an attractive target for novel antibacterial agents mdpi.comresearchgate.nettandfonline.com.

3-Phenylisoquinoline (B1583570) represents a structural subunit found within the ring-systems of certain plant alkaloids, such as sanguinarine (B192314) and berberine, which are known to alter FtsZ function nih.gov. Several 3-phenylisoquinolines and 3-phenylisoquinolinium derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) nih.gov. The direct binding of selected 3-phenylisoquinoline derivatives to S. aureus FtsZ (SaFtsZ) has been demonstrated and characterized using fluorescence spectroscopy, confirming a direct interaction at the molecular level nih.gov.

The functional activity of FtsZ is intrinsically linked to its polymerization dynamics, which are dependent on GTP binding and hydrolysis cam.ac.uktandfonline.com. Inhibitors of FtsZ often exert their effects by disrupting this polymerization process. The 3-phenylisoquinoline derivatives that bind to FtsZ have been shown to act as stabilizers of SaFtsZ polymers nih.gov. This stabilization effect directly interferes with the dynamic assembly and disassembly required for proper Z-ring formation and function. Concomitantly, these compounds also act as inhibitors of SaFtsZ GTPase activity nih.gov. By inhibiting GTPase activity, these compounds prevent the hydrolysis of GTP, which is necessary for the dynamic turnover and constriction of the FtsZ ring, thereby blocking bacterial cell division researchgate.net.

Direct Binding to Bacterial Cell Division Proteins (e.g., FtsZ)

Structure-Activity Relationships at the Molecular and Cellular Level

Structure-Activity Relationship (SAR) studies are critical in medicinal chemistry for understanding how modifications to a molecule's chemical structure influence its biological activity taylorandfrancis.com. For phenylisoquinolines and their derivatives, SAR investigations have provided insights into the features that govern their interactions with biological targets.

In the context of FtsZ inhibition, the presence of specific hydrophobic functionalities on phenylisoquinoline derivatives has been correlated with significantly enhanced antibacterial activity nih.gov. For example, studies on 3-(3′-phenyl)phenylisoquinoline derivatives have shown that varied substituents at the 1-position can impact their activity against bacterial strains nih.gov. This suggests that the nature and position of substituents on the isoquinoline core and the phenyl ring are crucial for optimizing binding to FtsZ and subsequent antibacterial effects.

Regarding MAO-B inhibition, comparative studies on 4-organochalcogen-isoquinoline derivatives revealed that the non-substituted 3-phenyl-4-(phenylseleno) isoquinoline was a more potent MAO-B inhibitor than its fluorinated counterpart, 4-(4-fluorophenylseleno)-3-phenylisoquinoline researchgate.netresearchgate.net. This indicates that even subtle changes, such as the introduction of a fluorine atom, can alter the inhibitory potency against the enzyme, providing valuable SAR data.

For GPCR interactions, computational simulations have been employed to analyze the influence of different structural features of isoquinoline derivatives on their affinity and selectivity for receptors like 5-HT7R and 5-HT1A nih.gov. These studies help to delineate the pharmacophoric elements essential for receptor recognition and binding.

Collectively, these SAR insights demonstrate that the precise arrangement and chemical nature of substituents on the phenylisoquinoline scaffold are critical determinants of their molecular recognition, binding affinity, and subsequent modulation of protein structure and function in biological systems. While specific SAR data for this compound itself remains to be fully elucidated, the principles derived from its derivatives provide a framework for understanding its potential biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling approaches that establish a mathematical relationship between the chemical structure of a series of compounds and their observed biological activity. The fundamental premise of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are inherently linked to its chemical structure. These studies are crucial for predicting the activity of new compounds, optimizing existing ones, and gaining insights into the molecular mechanisms of action. sips.org.in

For isoquinoline derivatives, QSAR studies typically explore how variations in substituents or structural modifications influence biological effects such as antimicrobial, anti-inflammatory, neuroprotective, or anticancer properties. ontosight.aiontosight.aiebi.ac.ukresearchgate.net Key physicochemical parameters frequently considered in QSAR models include:

Hydrophobic Properties: Measured by the partition coefficient (P), often expressed as log P. This parameter indicates a compound's lipophilicity and its ability to cross biological membranes, which is critical for drug absorption, distribution, and interaction with hydrophobic binding sites. sips.org.in

Electronic Properties: These relate to the electron distribution within the molecule and can influence interactions with biological targets through hydrogen bonding, dipole-dipole interactions, or charge transfer. Electronic effects of substituents can impact a drug's ionization state or polarity, affecting membrane permeability and binding affinity. sips.org.in

Steric Properties: These describe the size and shape of a molecule or its substituents, influencing how well a compound fits into a receptor binding site. sips.org.in

While comprehensive QSAR studies specifically and solely focused on this compound are not extensively detailed in general literature snippets, the principles applied to broader isoquinoline families would be directly relevant. Such studies would involve:

Dataset Collection: Gathering a series of this compound derivatives with known biological activities against a specific target or cellular process.

Descriptor Calculation: Computing various molecular descriptors (e.g., topological, electronic, steric, hydrophobic) for each compound.

Model Building: Employing statistical methods such as multiple linear regression (MLR), multiple nonlinear regression (MNLR), or artificial neural networks (ANN) to correlate the descriptors with the observed biological activity.

Model Validation: Rigorously validating the developed QSAR models using techniques like leave-one-out cross-validation, Y-randomization, and external validation to ensure their predictive quality and robustness.

A successful QSAR model for this compound derivatives could identify specific structural features or physicochemical properties that are critical for enhancing or diminishing its biological activity, thereby guiding the rational design of more potent and selective compounds. For instance, QSAR studies on quinoline (B57606) and isoquinoline derivatives have been conducted to design novel anti-malarial agents, demonstrating the utility of these methods in drug discovery. mdpi.com

Future Research Directions and Translational Perspectives for 5 Phenylisoquinoline Chemistry

Innovations in Synthetic Strategies for Complex Phenylisoquinoline Architectures

The synthesis of complex isoquinoline (B145761) architectures is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient, selective, and sustainable methodologies. While specific innovative strategies for the direct synthesis of complex 5-Phenylisoquinoline architectures are an area ripe for dedicated research, broader advancements in isoquinoline synthesis provide a foundational framework. For instance, the Pummerer rearrangement strategy has demonstrated significant synthetic utility in the preparation of various quinoline (B57606) and isoquinoline derivatives, finding applications in the synthesis of natural products, agrochemicals, pharmaceuticals, and other fine chemicals researchgate.net. Such versatile reactions, capable of introducing functional groups and building complex molecular frameworks, could be adapted and optimized for the precise construction of this compound derivatives with intricate substitution patterns.

Future innovations in this compound synthesis will likely focus on developing highly regioselective methods to introduce diverse functionalities onto the core scaffold, particularly at positions that could enhance its properties for specific applications. This includes exploring novel catalytic systems, green chemistry principles such as solvent-free reactions, and multicomponent reactions to reduce synthetic steps and improve yields researchgate.net. The development of enantioselective syntheses for chiral this compound derivatives would also be a significant advancement, opening avenues for exploring stereochemistry-dependent biological activities and material properties. The challenge lies in achieving high precision and efficiency when constructing complex architectures around the 5-phenyl substituent, necessitating dedicated research into novel synthetic pathways tailored to this specific isomer.

Integration of Artificial Intelligence and Machine Learning in Phenylisoquinoline Discovery

Future research will focus on applying AI and ML algorithms to:

De Novo Design: Generate novel this compound derivatives with desired physicochemical and biological properties by predicting molecular behavior and interactions researchgate.netnih.govfishersci.co.uk.

Property Prediction: Accurately predict properties such as solubility, partition coefficient, dissociation constant, and potential toxicity for newly designed or existing this compound compounds, thereby streamlining the screening process nih.govfishersci.co.uknih.gov.

Retrosynthesis Prediction: Utilize ML models to predict efficient synthetic pathways for complex this compound architectures, reducing the time and cost associated with laboratory synthesis biointerfaceresearch.com.

Target Identification and Optimization: Employ AI to identify potential biological targets for this compound and its derivatives, and optimize their binding affinity and selectivity researchgate.netrsc.org.

Exploration of Phenylisoquinoline Derivatives in Advanced Materials Science

While other phenylisoquinoline isomers, particularly 1-phenylisoquinoline (B189431), have been extensively explored as ligands in the development of advanced materials such as phosphorescent iridium(III) and platinum(IV) complexes for organic light-emitting diodes (OLEDs) rsc.orgnih.govmdpi.comacs.org, the specific application of this compound in materials science remains largely underexplored. This presents a significant future research direction, as the unique electronic and structural characteristics conferred by the phenyl group at the 5-position could lead to novel material properties.

Future research in this area could investigate:

Coordination Chemistry: Develop novel coordination complexes utilizing this compound as a ligand. The position of the phenyl group could alter the ligand's coordination behavior and the resulting photophysical properties of the metal complexes, potentially leading to materials with tailored luminescence, photocatalytic, or sensing capabilities.

Polymeric Materials: Incorporate this compound into polymeric backbones to create functional polymers with enhanced thermal stability, mechanical strength, or specific electronic properties for applications in flexible electronics or coatings.

Given the broad applicability of isoquinoline scaffolds in materials science acs.org, dedicated research into this compound derivatives could uncover new classes of materials with unique and advantageous properties.

Development of Phenylisoquinoline-Based Probes for Chemical Biology

Chemical probes are indispensable tools in chemical biology, enabling researchers to selectively modulate protein function and elucidate complex biological pathways in living systems nih.govmdpi.com. The development of high-quality chemical probes based on this compound represents a promising future direction, building upon the known biological relevance of isoquinoline derivatives.

Preliminary research on this compound derivatives suggests their potential for biological activity. For instance, N-(5-Phenyl-isoquinolin-1-yl)-guanidine, a derivative of this compound, is a compound of interest in pharmacology and medicinal chemistry, with similar compounds having been investigated for potential anticancer, antimicrobial, and neurological disorder treatments ontosight.ai. Another derivative, 5,6-diethoxy-1-phenylisoquinoline hydrochloride, has shown potential anticancer, neuroprotective, and anti-inflammatory activities ontosight.ai. These findings highlight the inherent biological compatibility and potential of the this compound scaffold.

Future research will focus on:

Targeted Probe Design: Rationally design and synthesize this compound derivatives as selective small-molecule modulators for specific biological targets. This involves incorporating functionalities that enable high affinity, selectivity, and cell permeability, crucial for effective chemical probes nih.gov.

Imaging and Sensing: Develop fluorescent or other reporter-tagged this compound derivatives that can serve as probes for imaging specific cellular components or processes, or for sensing particular biomolecules or ions within biological systems.

Mechanism of Action Studies: Utilize this compound-based probes to dissect the molecular mechanisms underlying various biological phenomena, providing insights into disease pathogenesis and potential therapeutic interventions. This could involve employing bio-orthogonal ligation strategies and chemoproteomic methods to identify cellular targets mdpi.com.

The strategic development of this compound-based chemical probes will significantly contribute to advancing our understanding of biological systems and identifying new avenues for therapeutic development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Phenylisoquinoline, and how can researchers optimize yield and purity?

- Methodology : Begin with literature-based synthesis protocols, such as Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Use high-performance liquid chromatography (HPLC) to monitor reaction progress and purity. Optimize conditions (e.g., solvent, catalyst loading) via Design of Experiments (DoE) to improve yield. For characterization, combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity .

- Data Consideration : Compare yields and purity metrics across reaction conditions (e.g., Table 1).

| Reaction Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | DMF | 72 | 98 |

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 65 | 95 |

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS). Store samples at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels, with periodic analysis over 6–12 months .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodology : Prioritize ¹H/¹³C NMR for structural elucidation, supplemented by infrared (IR) spectroscopy for functional group analysis. Use X-ray crystallography for absolute configuration determination. Cross-validate results with computational methods (e.g., density functional theory (DFT) for vibrational frequencies) .

Advanced Research Questions

Q. How do computational predictions (e.g., DFT) of this compound’s electronic properties align with experimental data (e.g., cyclic voltammetry)?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict HOMO/LUMO energies and compare with experimental cyclic voltammetry results. Analyze discrepancies by adjusting solvent effects or basis sets in simulations. Use statistical tools (e.g., root-mean-square deviation) to quantify alignment .

- Data Contradiction Example : Computational HOMO energy = -5.2 eV vs. experimental -5.6 eV. Investigate solvent polarization effects or electron correlation approximations.

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodology : Conduct meta-analysis of published data to identify variability sources (e.g., assay protocols, cell lines). Validate findings using standardized bioactivity assays (e.g., IC₅₀ determination in kinase inhibition). Apply multivariate regression to isolate structure-activity relationships (SAR) .

Q. How can researchers design experiments to probe the role of this compound’s phenyl substituents in supramolecular interactions?

- Methodology : Synthesize derivatives with substituents (e.g., -NO₂, -OCH₃) and analyze crystal packing via X-ray diffraction. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Compare with molecular dynamics simulations .

Methodological Best Practices

- Literature Review : Use PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure research questions .

- Data Reproducibility : Document experimental protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for detailed synthesis and characterization) .

- Ethical Compliance : Ensure chemical safety protocols are followed, referencing Safety Data Sheets (SDS) for hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.